molecular formula C13H7ClF3N3 B8264690 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Cat. No.: B8264690
M. Wt: 297.66 g/mol
InChI Key: FABGVXWXZKTQBP-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethylphenyl group at the 3rd position of the imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-chloro-3-nitropyridine in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.

    Medicine: It is being investigated for its potential as an anti-tuberculosis agent.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGVXWXZKTQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2 g, 8.6 mmol) and 3-(trifluoromethyl)phenylboronic acid (1.63 g, 8.6 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (2.4 g, 17.2 mmol) and Pd(PPh3) 4 (0.497 g, 0.430 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (0.22 g, 0.739 mmol, yield 9%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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